molecular formula C22H22N2O4 B15007769 (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

Cat. No.: B15007769
M. Wt: 378.4 g/mol
InChI Key: GZIAUWSRQYWZMU-SFQUDFHCSA-N
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Description

(3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and pyrazino[2,1-a]isoquinolin-4-one. The key steps in the synthesis may involve condensation reactions, cyclization, and oxidation processes under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C22H22N2O4/c1-27-20-8-7-15(11-21(20)28-2)19(25)12-17-22(26)24-10-9-14-5-3-4-6-16(14)18(24)13-23-17/h3-8,11-12,18,23H,9-10,13H2,1-2H3/b17-12+

InChI Key

GZIAUWSRQYWZMU-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2)OC

Origin of Product

United States

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